[1,2,4]Triazolo[4,3-a]pyrazin-5-amine
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-5-amine. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process typically uses mild and convenient reaction conditions, such as the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another method involves the desulfurization followed by cyclization of thiosemicarbazides derived from 2-hydrazinylpyrazine and isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the triazolopyrazine scaffold .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it disrupts bacterial cell wall synthesis or protein function. As an anticancer agent, it inhibits kinase activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to bind to these targets is facilitated by its unique triazolopyrazine structure, which allows for specific interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine: Another triazolopyrazine derivative with similar biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antibacterial properties.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits cardiovascular and central nervous system activities.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyrazin-5-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLFWRSGZXYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NN=C2C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-44-6 | |
Record name | [1,2,4]triazolo[4,3-a]pyrazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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